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molecular formula C10H16N2O2 B8728859 methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

Cat. No. B8728859
M. Wt: 196.25 g/mol
InChI Key: FUFUSKSEUHCLQE-UHFFFAOYSA-N
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Patent
US06344476B1

Procedure details

A mixture of methyl 5-tert-butyl-3-nitropyrrole-2-carboxylate (0.014 g, 0.062 mmol) and 10% Pd/C (3 mg) in dry MeOH (1 mL) was successively evacuated and purged with H2 three times, then shaken under an atmosphere of H2 (35 psi) for 1 h, diluted with CH2Cl2 and filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to give methyl 3-amino-5-tert-butylpyrrole-2-carboxylate as a bright yellow oil (0.012 g, 100%). 1H NMR (CDCl3) δ1.26 (s, 9H), 3.82 (s, 3H), 5.52 (d, J=2.8 Hz, 1H), 7.89 (br s, 2H). This material was used in the next step without further purification.
Name
methyl 5-tert-butyl-3-nitropyrrole-2-carboxylate
Quantity
0.014 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:9][C:8]([C:10]([O:12][CH3:13])=[O:11])=[C:7]([N+:14]([O-])=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[NH2:14][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[NH:9][C:8]=1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methyl 5-tert-butyl-3-nitropyrrole-2-carboxylate
Quantity
0.014 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(N1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken under an atmosphere of H2 (35 psi) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was successively evacuated
CUSTOM
Type
CUSTOM
Details
purged with H2 three times
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(NC(=C1)C(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.012 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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